5-巯基-1-甲基-1,2-二氢-3H-1,2,4-三唑-3-酮

描述

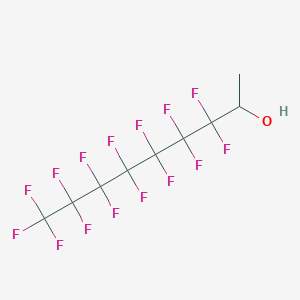

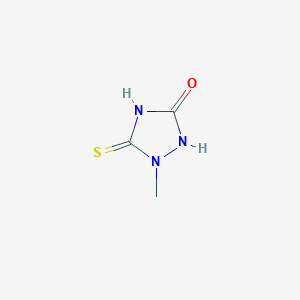

“5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C3H5N3OS and a molecular weight of 131.16 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Molecular Structure Analysis

The molecular structure of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be complex and involve multiple steps . For example, the compound was used as a starting material to synthesize Schiff base derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” include its molecular formula (C3H5N3OS), molecular weight (131.16), and its use in proteomics research applications .

科学研究应用

生物医学应用

5-巯基-1,2,4-三唑及其衍生物,包括5-巯基-1-甲基-1,2-二氢-3H-1,2,4-三唑-3-酮,在各种生物医学应用中显示出潜力。它们作为创建生物活性杂环化合物的基础。由于它们的生物性质和在化学反应中的多功能性,这些化合物引起了人们的兴趣 (Riyadh & Gomha, 2020)。

抗微生物活性

几种5-巯基-1,2,4-三唑衍生物显示出显著的抗微生物活性。合成各种衍生物并对其进行微生物测试显示出在对抗细菌和真菌感染方面有着有希望的结果 (Bektaş等,2007)。

抗利什曼原虫活性

对4-氨基-1,2,4-三唑衍生物的研究,包括具有5-巯基-1,2,4-三唑-3-酮的衍生物,表明具有显著的抗利什曼原虫活性。这些化合物在理论和实验上都进行了研究,显示出在对抗利什曼婴儿原虫前期体形态的过程中有着有希望的结果 (Süleymanoğlu等,2017)。

缓蚀作用

三唑衍生物,包括具有5-巯基-1,2,4-三唑-3-酮的衍生物,已被研究作为金属的缓蚀剂。它们在防止材料如低碳钢在各种环境中的腐蚀方面的有效性一直备受关注,为材料科学和工程做出了贡献 (Allam, 2007)。

抗肿瘤活性

某些5-巯基-1,2,4-三唑衍生物显示出潜在的抗肿瘤活性。利用这些衍生物合成新颖的融合和螺旋杂环已经被探索,一些化合物在抗肿瘤和抗微生物测试中表现出有希望的结果 (Abou-Elmagd & Hashem, 2016)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

This inhibition prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane .

Biochemical Pathways

Similar compounds, such as azoles, affect the ergosterol biosynthesis pathway in fungi, leading to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell .

Result of Action

It’s known that similar compounds, such as azoles, disrupt the integrity of the fungal cell membrane, leading to cell death .

生化分析

Biochemical Properties

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s mercapto group allows it to form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . Studies have demonstrated that 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the compound’s mercapto group, which forms covalent bonds with cysteine residues in proteins . Additionally, 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one vary with dosage in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes such as glutathione S-transferase also play a role in its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by its affinity for different tissues, with higher concentrations observed in organs such as the liver and kidneys . This distribution pattern is crucial for understanding its pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic effects .

属性

IUPAC Name |

1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTVRBPTSHCZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269504 | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22244-62-8 | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)